Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Overview
Description
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388 g/mol. This compound is notable for its applications in various fields of research and industry, particularly due to its unique chemical structure which includes bromine and fluorine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of 3-(difluoromethoxy)phenylacetic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2,5-dibromo-3-(difluoromethoxy)phenylmethanol.
Oxidation: Formation of ethyl 2,5-dibromo-3-(difluoromethoxy)benzoic acid.
Scientific Research Applications
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is used extensively in scientific research due to its versatile reactivity:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties such as flame retardants and polymers.
Mechanism of Action
The mechanism by which Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate exerts its effects is largely dependent on its interaction with molecular targets. The presence of bromine and fluorine atoms can enhance binding affinity to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, it may act as an inhibitor of certain enzymes by forming strong halogen bonds with active site residues.
Comparison with Similar Compounds
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can be compared with other halogenated phenylacetates:
Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
Ethyl 2,5-dibromo-3-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group, potentially altering its electronic properties and reactivity.
Ethyl 2,5-dibromo-3-(methoxy)phenylacetate: Lacks fluorine atoms, which can significantly change its chemical behavior and applications.
This compound stands out due to the presence of both bromine and fluorine atoms, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(10(6)13)18-11(14)15/h3,5,11H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZTUJSWXSRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169143 | |
Record name | Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803713-25-8 | |
Record name | Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803713-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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